3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, including the formation of the benzenesulfonyl group and the incorporation of the thiophene and furan rings. Common synthetic routes may involve the use of reagents such as benzenesulfonyl chloride, thiophene-2-carboxaldehyde, and furan-2-carboxylic acid. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzenesulfonyl group may yield benzene derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of advanced materials, such as conductive polymers or organic semiconductors
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The benzenesulfonyl group can act as an electrophile, while the thiophene and furan rings can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo-[b]thiophen-2-yl)phenol: This compound features a thiophene ring fused to a benzene ring, similar to the thiophene and benzenesulfonyl groups in 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide.
5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester: This compound contains a furan ring and a thiadiazole ring, similar to the furan and thiophene rings in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-18(10-12-25(21,22)15-5-2-1-3-6-15)19-13-14-8-9-16(23-14)17-7-4-11-24-17/h1-9,11H,10,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEDSGJYUOTAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.